Cas no 1497108-81-2 (4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol)

4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol
- 1497108-81-2
- AKOS015353671
- EN300-1295481
- CS-0353766
- 1H-Pyrazol-5-ol, 4-amino-1-ethyl-3-methyl-
- 4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol
-
- インチ: 1S/C6H11N3O/c1-3-9-6(10)5(7)4(2)8-9/h8H,3,7H2,1-2H3
- InChIKey: VQBZVFOPALUWKN-UHFFFAOYSA-N
- ほほえんだ: O=C1C(=C(C)NN1CC)N
計算された属性
- せいみつぶんしりょう: 141.090211983g/mol
- どういたいしつりょう: 141.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 281.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.94±0.33(Predicted)
4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295481-0.5g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 0.5g |
$823.0 | 2023-05-23 | ||
Enamine | EN300-1295481-100mg |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 100mg |
$678.0 | 2023-09-30 | ||
Enamine | EN300-1295481-1000mg |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1295481-50mg |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 50mg |
$647.0 | 2023-09-30 | ||
Enamine | EN300-1295481-0.25g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 0.25g |
$789.0 | 2023-05-23 | ||
Enamine | EN300-1295481-0.05g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 0.05g |
$719.0 | 2023-05-23 | ||
Enamine | EN300-1295481-1.0g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 1g |
$857.0 | 2023-05-23 | ||
Enamine | EN300-1295481-0.1g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 0.1g |
$755.0 | 2023-05-23 | ||
Enamine | EN300-1295481-2.5g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 2.5g |
$1680.0 | 2023-05-23 | ||
Enamine | EN300-1295481-10.0g |
4-amino-1-ethyl-3-methyl-1H-pyrazol-5-ol |
1497108-81-2 | 10g |
$3683.0 | 2023-05-23 |
4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol 関連文献
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4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-olに関する追加情報
Introduction to 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol (CAS No. 1497108-81-2)
4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol, identified by its Chemical Abstracts Service (CAS) number 1497108-81-2, is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles have garnered significant attention in pharmaceutical and chemical research due to their versatile biological activities and structural properties. This compound, in particular, has emerged as a subject of interest for its potential applications in medicinal chemistry and drug discovery.
The molecular structure of 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol consists of a six-membered aromatic ring containing two nitrogen atoms, with substituents that include an amino group at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position. The presence of these functional groups imparts unique chemical reactivity and biological properties, making it a valuable scaffold for further derivatization and exploration.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The structural motif of 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol has been explored for its potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors has made it a promising candidate for further investigation.
One of the most compelling aspects of 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The versatility of its structure allows for modifications that can enhance binding affinity and selectivity, thereby improving therapeutic efficacy.
Recent studies have highlighted the potential of 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By designing derivatives of this compound that can selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. Preliminary findings suggest that certain derivatives exhibit promising activity against kinases implicated in cancer progression.
The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5-ol has also been optimized for scalability and efficiency. Modern synthetic methodologies have enabled the production of this compound in high yields, making it more accessible for industrial applications. Advances in catalytic processes have further streamlined its synthesis, reducing costs and environmental impact.
In addition to its pharmaceutical applications, 4-Amino-1-ethyl-3-methyl-H-pyrazol -5 -ol has shown potential in material science. Its unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. Researchers are exploring its incorporation into conductive polymers and other advanced materials, which could lead to innovations in energy storage and display technologies.
The biological activity of 4-Amino -1 -ethyl -3 -methyl -1 H -pyrazol -5 -ol has been further investigated through computational modeling and high-throughput screening techniques. These approaches have allowed researchers to identify new derivatives with enhanced potency and reduced toxicity. By leveraging computational tools alongside experimental validation, scientists are accelerating the discovery process for novel therapeutic agents.
The safety profile of 4-Amino -1 -ethyl -3 -methyl -1 H -pyrazol -5 -ol has been thoroughly evaluated through preclinical studies. These studies have demonstrated its low toxicity at relevant doses, making it a favorable candidate for further development into clinical trials. The compound's favorable pharmacokinetic properties, including solubility and metabolic stability, also contribute to its potential as a drug candidate.
Future directions in research on 4-Amino -1 -ethyl -3 -methyl-H-pyrazole 5 ol include exploring its role in neurodegenerative diseases. Preliminary data suggest that derivatives of this compound may interact with neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. Further investigation could lead to the development of new treatments that target these debilitating conditions.
The industrial significance of 4-Amino 1 ethyl 3 methyl H pyrazole 5 ol cannot be overstated. Its synthesis represents a benchmark for efficient heterocyclic chemistry, demonstrating how functionalized pyrazoles can be produced cost-effectively on an industrial scale. This capability is crucial for pharmaceutical companies seeking to develop novel drugs without excessive reliance on rare or expensive starting materials.
In conclusion,4 Amino 1 ethyl 3 methyl H pyrazole 5 ol (CAS No.1497108 81 2) is a multifaceted compound with significant potential across multiple domains of science and industry Its unique structural features biological activities synthetic accessibility make it an invaluable asset for researchers seeking innovative solutions In the coming years further exploration into its applications will likely uncover even more exciting possibilities
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